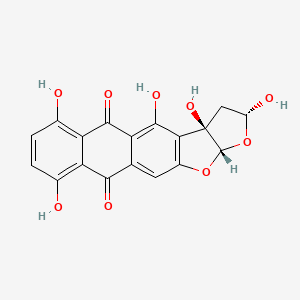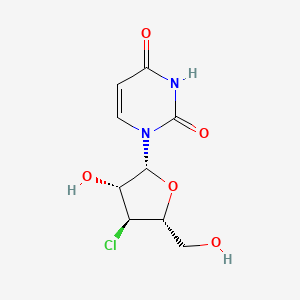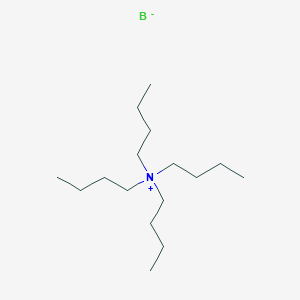
四丁基氢化硼铵
描述
Synthesis Analysis
TBAB is synthesized through the exchange reaction of tetrabutylammonium bromide with excess sodium borohydride in ether, isopropyl alcohol, or benzene medium (Titov et al., 1971). Additionally, TBAB can form complexes with other hydrides, such as aluminum borohydride, to produce compounds like tetrabutylammonium borohydride aluminate.
Molecular Structure Analysis
The molecular structure of TBAB and its derivatives has been investigated, revealing that both TBAB and its complex with yttrium borohydride (TBAYB) crystallize in monoclinic unit cells. These compounds are characterized by the presence of the tetrabutylammonium cation in a homoleptic environment of BH4- ligands, leading to low densities and loose packing of the solids (Wegner et al., 2012).
Chemical Reactions and Properties
TBAB participates in various chemical reactions, including the reduction of aldehydes and ketones, showcasing its utility as a reducing agent. Its selectivity and advantages over other reducing agents have been highlighted in the reduction processes (Raber et al., 1982). Furthermore, TBAB's interaction with nitrogen-containing heteroaromatic bases through electron transfer processes has been studied, indicating its role in generating radical anions under specific conditions (Lucarini & Pedulli, 1995).
Physical Properties Analysis
The physical properties of TBAB, such as solubility in nonpolar solvents and melting points, vary with the length of the hydrocarbon chain in its structure. This variation influences its application in different chemical processes. The solubility increases, and the melting point decreases steadily with an increase in the hydrocarbon chain length (Titov et al., 1971).
Chemical Properties Analysis
The chemical properties of TBAB, such as its reactivity with CO2 and its ability to capture and reduce CO2 to formate under ambient conditions, have been explored. These properties are significantly influenced by the alkyl chain length, affecting the kinetics and thermodynamics of the reactions. TBAB shows promise in CO2 capture and reduction, highlighting its potential in environmental and green chemistry applications (Lombardo et al., 2021).
科学研究应用
羧酸的还原
四丁基氢化硼铵用于羧酸的还原 {svg_1}. 羧酸是有机化合物,含有羧基。还原过程涉及向化合物中添加氢,这可以改变其化学性质,使其在各种应用中发挥作用。
醛的还原
醛是有机化合物,含有羰基。 四丁基氢化硼铵用于还原这些醛 {svg_2}. 醛的还原会导致生成伯醇,伯醇被用于多种化学反应中。
酮的还原
四丁基氢化硼铵也用于酮的还原 {svg_3}. 酮是有机化合物,其特征在于羰基。酮的还原会生成仲醇,仲醇在化工行业中具有多种应用。
烷基化过程的催化
四丁基氢化硼铵可以在各种烷基化过程中充当催化剂 {svg_4}. 烷基化是将烷基从一个分子转移到另一个分子的过程。该过程对于生产各种化学品和燃料至关重要。
氧化过程的催化
该化合物还可以催化各种氧化过程 {svg_5}. 氧化是涉及失去电子的化学反应。它是各种化学反应和工业过程中的关键过程。
酯化过程的催化
四丁基氢化硼铵用于催化酯化过程 {svg_6}. 酯化是形成酯的过程,酯是由醇和酸形成的化合物。酯具有广泛的用途,包括生产塑料、树脂和药物。
β-酮酰胺的还原
四丁基氢化硼铵被用作β-酮酰胺的选择性还原剂 {svg_7}. β-酮酰胺是有机化合物,含有酮基和酰胺基。它们在药物化学和药物设计中具有多种应用。
β-酮酯的还原
该化合物也用于β-酮酯的选择性还原 {svg_8}. β-酮酯是有机化合物,含有酮基和酯基。它们被用于各种化学反应,并应用于合成各种药物。
作用机制
Target of Action
Tetrabutylammonium borohydride (TBAB) primarily targets carboxylic acids, aldehydes, ketones, β-ketoamides, β-ketoesters, and carbohydrate derivatives . These compounds are the key reactants in various biochemical reactions, and their reduction is often a crucial step in many synthetic processes.
Mode of Action
TBAB acts as a reducing agent . It facilitates the reduction of its targets by donating hydride ions (H^-), which are then accepted by the target molecules. This results in the reduction of the target molecules and the oxidation of the TBAB.
Biochemical Pathways
The exact biochemical pathways affected by TBAB depend on the specific target molecules. For instance, the reduction of carbonyl groups in aldehydes and ketones can result in the formation of alcohols, which can participate in different biochemical reactions .
Pharmacokinetics
It is also likely to be sensitive to moisture .
Result of Action
The primary result of TBAB’s action is the reduction of its target molecules . This can lead to significant changes in the target molecules’ chemical structure and properties, potentially altering their biological activity. For instance, the reduction of carbonyl groups in aldehydes and ketones can result in the formation of alcohols .
Action Environment
The action of TBAB can be influenced by various environmental factors. For instance, it is known to be hygroscopic and moisture-sensitive , meaning that it can absorb water from the environment, which can potentially affect its stability and reactivity . Additionally, the solvent environment can also influence TBAB’s action. For example, it has been used in chloroform, DMSO, and methanol .
生化分析
Biochemical Properties
Tetrabutylammonium borohydride plays a significant role in biochemical reactions, primarily as a reducing agent. It interacts with various enzymes and proteins, facilitating the reduction of β-ketoamides, β-ketoesters, and carbohydrate derivatives . The nature of these interactions involves the transfer of hydride ions from tetrabutylammonium borohydride to the substrate, resulting in the reduction of the target molecule.
Cellular Effects
Tetrabutylammonium borohydride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, thereby modulating signaling pathways that depend on the cellular redox environment. Additionally, tetrabutylammonium borohydride can alter gene expression by affecting transcription factors sensitive to redox changes .
Molecular Mechanism
At the molecular level, tetrabutylammonium borohydride exerts its effects through the donation of hydride ions. This interaction can lead to the reduction of specific biomolecules, thereby altering their activity. For instance, the reduction of disulfide bonds in proteins can result in changes in protein conformation and function. Tetrabutylammonium borohydride can also inhibit or activate enzymes by reducing key functional groups within the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium borohydride can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can degrade upon exposure to air and moisture . Long-term studies have shown that tetrabutylammonium borohydride can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of tetrabutylammonium borohydride vary with different dosages in animal models. At low doses, it can effectively reduce target molecules without causing significant toxicity. At high doses, tetrabutylammonium borohydride can exhibit toxic effects, including cellular damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect.
Metabolic Pathways
Tetrabutylammonium borohydride is involved in metabolic pathways that include the reduction of various substrates. It interacts with enzymes such as reductases, which facilitate the transfer of hydride ions from tetrabutylammonium borohydride to the substrate. This interaction can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, tetrabutylammonium borohydride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also affected by its solubility and stability in different cellular environments.
Subcellular Localization
Tetrabutylammonium borohydride exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in reducing specific substrates within distinct cellular regions .
属性
InChI |
InChI=1S/C16H36N.B/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQRFZMJGZMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955336 | |
| Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33725-74-5 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TBABH4 interact with its target molecules?
A1: TBABH4 acts as a source of hydride ions (H-), which are strong nucleophiles. These hydride ions attack electrophilic centers in target molecules, leading to reduction. [, , ]
Q2: What are the typical downstream effects of TBABH4 reduction?
A2: TBABH4 reduction can lead to various transformations depending on the substrate, including:
- Reduction of carbonyl compounds: Aldehydes and ketones are reduced to their corresponding alcohols. [, , ]
- Reduction of alkynes: Alkynes are selectively reduced to (Z)-alkenes with high stereoselectivity. []
- Reduction of halo compounds: Bromo compounds can undergo tandem reductions to yield various products. []
Q3: What is the molecular formula and weight of TBABH4?
A3: The molecular formula is C16H39BN and the molecular weight is 257.36 g/mol.
Q4: Are there any characteristic spectroscopic data for TBABH4?
A4: While specific spectroscopic data might vary based on the solvent and conditions, 1H NMR and 2H NMR studies have provided valuable insights into the structure and reactivity of TBABH4 and its complexes. [, ]
Q5: How does the performance of TBABH4 vary under different conditions?
A5: TBABH4 exhibits solvent-dependent reactivity. For example, it shows chemoselectivity towards bifunctional esters in chlorinated solvents. [] Reaction rates and selectivity can also be influenced by temperature and the presence of additives. [, ]
Q6: What are some notable applications of TBABH4 due to its stability and compatibility?
A6:
- Organic electrosynthesis: TBABH4 serves as a sacrificial reductant, replacing sacrificial anodes and reducing metal waste. []
- Preparation of alkylferrocenes: It facilitates an efficient and mild ionic hydrogenation method. []
Q7: What is the role of TBABH4 in catalysis?
A7: TBABH4 can be used directly as a reducing agent or as a precursor for generating active catalytic species. [, , ]
Q8: Can you provide examples of TBABH4's catalytic selectivity?
A8:
- Chemoselective reduction: TBABH4 selectively reduces functional groups in the presence of esters in chloro solvents. []
- Stereoselective reduction: It shows excellent selectivity in the semihydrogenation of alkynes to (Z)-alkenes. []
Q9: How is TBABH4 employed in the synthesis of complex molecules?
A9: TBABH4 plays a crucial role in the synthesis of various compounds, including:
- C2-Symmetric diphenyltetrahydrothiophenes: Used in a borane system for crucial steps. []
- Inositolphosphoglycans: Employed in the synthesis of protected galactosamine derivatives. []
Q10: Has TBABH4 been studied using computational chemistry approaches?
A10: While specific examples from the provided papers are limited, computational methods like DFT calculations could offer insights into TBABH4's reactivity, reaction mechanisms, and selectivity.
Q11: Are there any alternatives to TBABH4 in its various applications?
A29: Yes, several other borohydrides, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used as reducing agents. The choice depends on factors like reactivity, selectivity, and compatibility with specific reaction conditions. []
Q12: What are some essential tools and resources for research involving TBABH4?
A30:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Characterizing reaction intermediates and products. [, ]
- Electron Paramagnetic Resonance (EPR) spectroscopy: Studying radical intermediates in TBABH4 reactions. [, ]
- Chromatographic techniques (HPLC): Monitoring reaction progress and isolating products. []
Q13: What are some key historical milestones in the research and applications of TBABH4?
A13: While specific historical milestones are not mentioned in the provided research, early studies likely focused on its synthesis and fundamental reactivity. Over time, research has expanded to explore its applications in organic synthesis, catalysis, and material science.
Q14: How has research on TBABH4 fostered cross-disciplinary collaborations?
A32: The diverse applications of TBABH4 have led to collaborations between organic chemists, material scientists, and those working in fields like nanoscience and catalysis. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)
![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
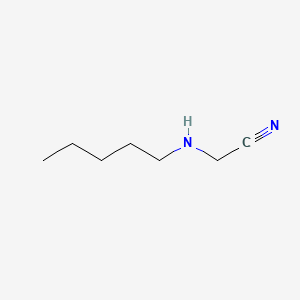
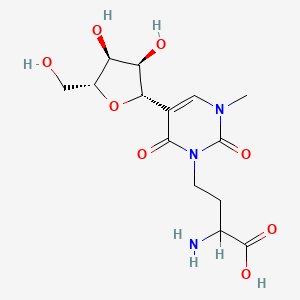
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)
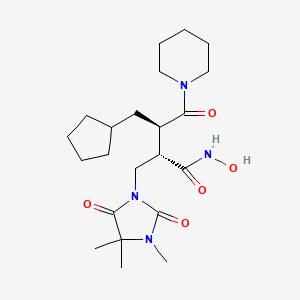
![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)
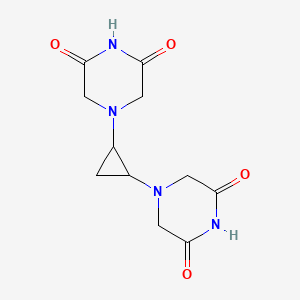
![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)


